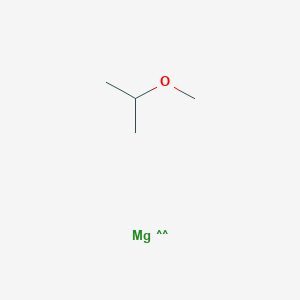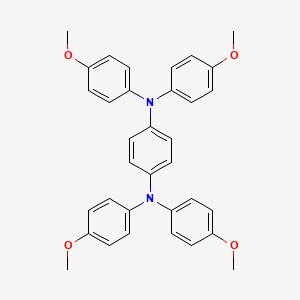
(3-Bromopropyl)(tripropoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromopropyl)(tripropoxy)silane is an organosilicon compound that features a bromopropyl group attached to a silicon atom, which is further bonded to three propoxy groups. This compound is commonly used as a silane coupling agent, which helps in improving the bond between organic and inorganic materials. It is also utilized in various chemical syntheses and industrial applications due to its reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopropyl)(tripropoxy)silane typically involves the reaction of 3-bromopropyl chloride with tripropoxysilane in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction can be represented as follows:
3-Bromopropyl chloride+Tripropoxysilane→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction mixture is then purified using distillation or other separation techniques to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromopropyl)(tripropoxy)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis: The propoxy groups can be hydrolyzed in the presence of water or moisture to form silanols.
Condensation Reactions: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles for substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of propoxy groups.
Condensation Conditions: Elevated temperatures and the presence of catalysts can promote condensation reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted silanes can be formed.
Hydrolysis Products: Silanols and alcohols are the primary products of hydrolysis.
Condensation Products: Siloxanes are formed through condensation reactions.
Aplicaciones Científicas De Investigación
(3-Bromopropyl)(tripropoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of functionalized silanes and siloxanes.
Biology: Employed in the modification of surfaces for biomolecule immobilization and biosensor development.
Medicine: Utilized in drug delivery systems and the development of medical devices with improved biocompatibility.
Industry: Applied in the production of adhesives, sealants, and coatings to enhance adhesion and durability.
Mecanismo De Acción
The mechanism of action of (3-Bromopropyl)(tripropoxy)silane involves the reactivity of its functional groups. The bromopropyl group can undergo nucleophilic substitution reactions, while the propoxy groups can be hydrolyzed to form silanols. These silanols can further condense to form siloxane bonds, which contribute to the compound’s ability to act as a coupling agent and improve adhesion between different materials.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Bromopropyl)trimethoxysilane
- (3-Chloropropyl)triethoxysilane
- (3-Iodopropyl)trimethoxysilane
Uniqueness
(3-Bromopropyl)(tripropoxy)silane is unique due to its specific combination of bromopropyl and tripropoxy groups, which provide distinct reactivity and functional properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry.
Propiedades
Número CAS |
166262-02-8 |
|---|---|
Fórmula molecular |
C12H27BrO3Si |
Peso molecular |
327.33 g/mol |
Nombre IUPAC |
3-bromopropyl(tripropoxy)silane |
InChI |
InChI=1S/C12H27BrO3Si/c1-4-9-14-17(12-7-8-13,15-10-5-2)16-11-6-3/h4-12H2,1-3H3 |
Clave InChI |
NQWLQQDEAMYARN-UHFFFAOYSA-N |
SMILES canónico |
CCCO[Si](CCCBr)(OCCC)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-Hydroxy-5-(methanesulfonyl)phenyl]methanesulfonamide](/img/structure/B14252645.png)
![2-[(Benzylamino)methyl]-4,6-dinitrophenol](/img/structure/B14252648.png)




![4-Bromo-6-{[(3-hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14252676.png)
![2-[2-(Pyridin-2-yl)ethyl]-1H-benzimidazole](/img/structure/B14252690.png)
![3-{[(4-Methoxyphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B14252699.png)

![2-Oxazolidinone, 4-(phenylmethyl)-3-[4-(trifluoromethyl)phenyl]-, (4S)-](/img/structure/B14252712.png)

